N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3,4-dimethylphenyl)ethanediamide
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Overview
Description
N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyclopropanecarbonyl group, and a dimethylphenyl oxamide moiety, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide typically involves multiple steps, starting with the preparation of the quinoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, followed by the formation of the oxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(2,5-dimethylphenyl)oxamide
- N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(2,3-dimethylphenyl)oxamide
- N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(2-ethoxyphenyl)oxamide
Uniqueness
N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-5-9-18(12-15(14)2)24-21(27)22(28)25-19-10-8-16-4-3-11-26(20(16)13-19)23(29)17-6-7-17/h5,8-10,12-13,17H,3-4,6-7,11H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDTNKSIKJACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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